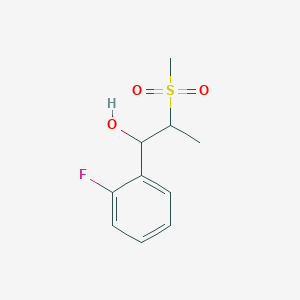
1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol is an organic compound that features a fluorophenyl group, a methylsulfonyl group, and a propanol backbone. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzene, methylsulfonyl chloride, and propanol.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-one or 1-(2-Fluorophenyl)-2-(methylsulfonyl)propanoic acid.
Reduction: 1-(2-Fluorophenyl)-2-(methylthio)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfonyl and fluorophenyl groups.
Medicine: Potential use in drug development due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol would depend on its specific application. Generally, compounds with sulfonyl and fluorophenyl groups can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)-2-(methylsulfonyl)ethanol: Similar structure but with an ethanol backbone.
1-(2-Fluorophenyl)-2-(methylsulfonyl)butan-1-ol: Similar structure but with a butanol backbone.
1-(2-Chlorophenyl)-2-(methylsulfonyl)propan-1-ol: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol is unique due to the combination of the fluorophenyl and methylsulfonyl groups, which can impart distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, while the sulfonyl group can increase its reactivity and potential for forming hydrogen bonds.
Properties
Molecular Formula |
C10H13FO3S |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-2-methylsulfonylpropan-1-ol |
InChI |
InChI=1S/C10H13FO3S/c1-7(15(2,13)14)10(12)8-5-3-4-6-9(8)11/h3-7,10,12H,1-2H3 |
InChI Key |
PGOPBADCOHMZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1F)O)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


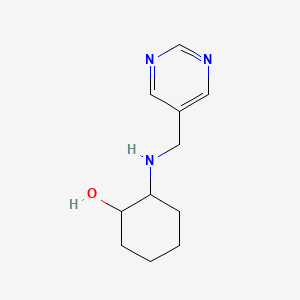
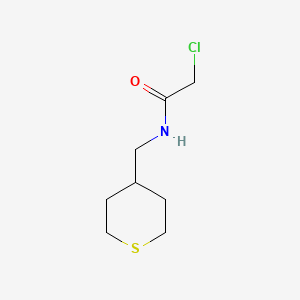

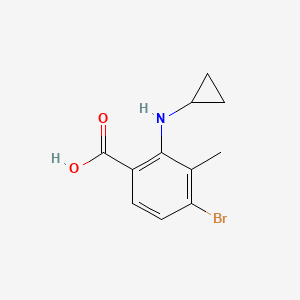


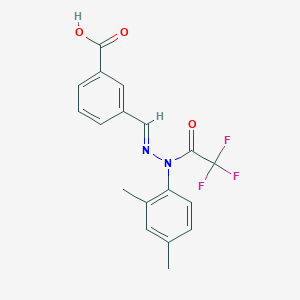

![2,7-Di(pyren-1-yl)spiro[fluorene-9,9'-xanthene]](/img/structure/B13016146.png)

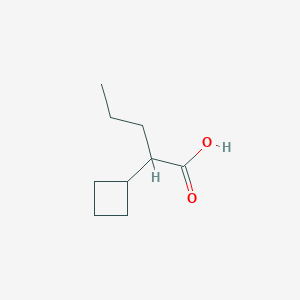
![7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate](/img/structure/B13016156.png)

![tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13016180.png)
